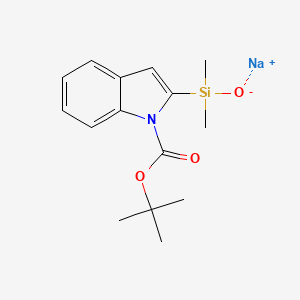

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate

Description

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate (CAS: 879904-86-6) is a silanolate salt derived from N-Boc-dimethyl(2-indolyl)silanol (C₁₅H₂₁NO₃Si, MW: 291.42) . It is widely employed in palladium-catalyzed cross-coupling reactions to synthesize 2-substituted indoles, which are critical intermediates in pharmaceuticals and natural product synthesis . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the indole nitrogen, enabling selective functionalization at the C(2) position. The sodium silanolate form (C₁₅H₂₀NNaO₃Si, MW: 313.4) is a stable, isolable solid, facilitating its use in stoichiometric reactions .

Properties

IUPAC Name |

sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO3Si.Na/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18;/h6-10H,1-5H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCYALUOJYEPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722879 | |

| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879904-86-6 | |

| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate typically involves the following steps:

Protection of the Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Formation of the Silanolate Group: The protected indole is then reacted with a dimethylsilanol derivative in the presence of a base to form the silanolate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Various nucleophiles like halides or alkoxides in the presence of a base.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives with deprotected amine groups.

Substitution: Substituted silanolate derivatives with different nucleophiles.

Scientific Research Applications

Scientific Research Applications

-

Cross-Coupling Reactions

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate has been employed in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile to couple with aryl halides. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.- Case Study : In a study involving the coupling of various aryl bromides with allylic silanolate salts, researchers optimized conditions to achieve yields ranging from 7% to 95%. The results demonstrated the compound's effectiveness in facilitating cross-coupling under varying electronic conditions of the aryl bromides .

-

Synthesis of Bioactive Molecules

The compound is also utilized as a building block in the synthesis of bioactive small molecules. Its ability to introduce the indole moiety into organic frameworks enhances the biological activity of the resulting compounds. -

Organometallic Chemistry

This compound plays a role in organometallic chemistry, particularly in the formation of organosilicon compounds that are crucial for material science applications.- Data Table :

Reaction Type Yield (%) Conditions Cross-Coupling with Aryl 70-95 Pd catalyst, DME, 85 °C Organosilicon Synthesis 80-90 Silanolate salt with organolithium

- Data Table :

-

Catalytic Applications

The compound has been explored for its catalytic properties in various reactions, including silylation and functionalization of organic substrates. Its unique structure allows for selective reactivity under mild conditions.

Mechanism of Action

The mechanism of action of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate involves its interaction with molecular targets through the indole moiety. The Boc group provides stability and protection during reactions, while the silanolate group enhances solubility and reactivity. The compound can modulate various biochemical pathways by binding to specific receptors or enzymes, influencing cellular processes .

Comparison with Similar Compounds

Electronic Effects of Nitrogen-Protecting Groups

The choice of nitrogen-protecting group significantly influences the electronic properties and reactivity of 2-indolylsilanolates:

- N-Boc Derivatives : The Boc group’s electron-withdrawing nature lowers the indole’s nucleophilicity, necessitating strong bases like NaHMDS for clean deprotonation . Protiodesilylation (up to 20%) occurs with weaker bases (e.g., NaOt-Bu), limiting reaction efficiency .

- N-SEM Derivatives : The 2-(trimethylsilyl)ethoxymethyl (SEM) group enhances electron density, enabling coupling with electron-poor, electron-rich, and sterically hindered aryl halides in high yields (e.g., 82–99%) .

- N-Methyl Derivatives : Neutral electronic effects allow broader compatibility with diverse substrates, particularly for synthesizing bioactive N-methylindoles .

Reactivity in Cross-Coupling Reactions

Sodium (N-Boc)-2-indolylsilanolate exhibits moderate reactivity compared to N-SEM and N-methyl analogs:

| Substrate | N-Boc Yield | N-SEM Yield | N-Methyl Yield | Conditions |

|---|---|---|---|---|

| 4-Iodoanisole | 70% | 89% | N/A | Pd₂(dba)₃, RT |

| Ethyl 4-Iodobenzoate | 82% | 95% | N/A | Pd₂(dba)₃, RT |

| Aryl Chlorides | ≤30% | 85–99% | N/A | Pd₂(dba)₃, 50°C |

- N-Boc Limitations : Reactivity with aryl chlorides is low due to reduced nucleophilicity. However, electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) yield 56–85% products under optimized conditions .

- N-SEM Advantages : Superior performance with aryl chlorides and heteroaryl halides, achieving near-quantitative yields in some cases .

- Base Sensitivity: Sodium N-Boc-silanolate requires NaHMDS for stable silanolate formation, while N-SEM derivatives tolerate NaH without side reactions .

Stability and Isolation of Silanolate Salts

Isolated sodium silanolates demonstrate remarkable stability:

Substrate Scope and Substituent Effects

C(5)-substituents on the indole ring modulate reactivity:

Biological Activity

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate is a silanol compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique silanol group, which enhances its reactivity and potential applications in drug synthesis. The compound's structure can be represented as follows:

- Chemical Formula : CHNOSi

- Molecular Weight : 244.34 g/mol

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom contributes to its stability and solubility in organic solvents, which is crucial for biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, a study demonstrated that it effectively inhibited cell proliferation in breast cancer cells by promoting apoptotic pathways .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .

- Neuroprotective Effects : Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially through modulation of oxidative stress pathways .

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Activity in Breast Cancer Cells :

A study conducted by Zhou et al. explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through annexin V staining assays . -

Antimicrobial Efficacy Against Pathogenic Bacteria :

In a separate investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial activity, with effective inhibition zones comparable to standard antibiotics . -

Neuroprotective Mechanisms :

Research published in a neurobiology journal highlighted the potential neuroprotective effects of this compound in SH-SY5Y cells exposed to oxidative stress. The compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions .

Q & A

Q. What are the optimized methods for synthesizing and isolating Sodium (N-Boc-2-indolyl)dimethylsilanolate?

- Methodological Answer : The synthesis involves deprotonation of N-Boc-dimethyl(2-indolyl)silanol (11 ) using sodium hydride (NaH) in toluene. NaH is preferred over potassium hydride (KH) due to its rapid and efficient deprotonation, which suppresses protiodesilylation (formation of N-Boc-indole). After reaction completion, the solvent is removed under reduced pressure to isolate the sodium silanolate as a stable, free-flowing white solid in 86% yield . For isolation, ensure anhydrous conditions to prevent hydrolysis. The isolated salt is stable at room temperature for weeks and can be stored in a moisture-free environment .

Q. How should Sodium (N-(Boc)-2-indolyl)dimethylsilanolate be stored to maintain stability?

- Methodological Answer : The sodium silanolate is hygroscopic but retains stability as a solid when stored in a desiccator under inert gas (e.g., argon). Avoid exposure to moisture or acidic vapors, as these promote dimerization into disiloxanes. Isolated samples stored at room temperature showed no degradation for several weeks . For long-term storage, seal the compound in flame-dried glassware under vacuum or nitrogen.

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

- Methodological Answer : Use H and C NMR to confirm the absence of residual silanol protons and verify Boc-group integrity. X-ray crystallography is recommended for structural elucidation, as silanolates often form well-defined crystalline lattices. Elemental analysis (C, H, N) should align with theoretical values (±0.4%). FT-IR can detect Si-O vibrational modes (~1000–1100 cm) to confirm silanolate formation .

Advanced Research Questions

Q. How can cross-coupling reactions with Sodium (N-Boc-2-indolyl)dimethylsilanolate be optimized for diverse substrates?

- Methodological Answer : Catalyst selection and reaction temperature are key. Use Pd(dba)•CHCl (5 mol%) in toluene for electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) at 50°C, achieving yields up to 85% . For sterically hindered substrates (e.g., 2-iodotoluene), increase reaction time to 24 hours and use CuI as an additive to suppress protiodesilylation . Preformation of the silanolate with NaHMDS enhances nucleophilicity compared to NaOt-Bu, improving coupling efficiency .

Q. How should researchers resolve contradictions in reaction outcomes when using different bases (e.g., NaH vs. KH)?

- Methodological Answer : Potassium silanolates (e.g., K11) are less stable than sodium derivatives, leading to protiodesilylation during storage. For example, KH generates K11, which decomposes to N-Boc-indole in solution, whereas NaH forms stable Na11 . To mitigate this, pre-isolate the sodium silanolate and avoid prolonged exposure to polar solvents. Kinetic studies suggest protiodesilylation occurs via a β-silyl cation intermediate when silanol and silanolate coexist; thus, ensure complete deprotonation before reaction initiation .

Q. What mechanistic insights explain the transmetalation step in palladium-catalyzed cross-coupling?

- Methodological Answer : The catalytic cycle involves displacement of the halide on arylPdLnX by the silanolate to form an arylPd-O-SiMe(aryl) intermediate. Transmetalation is turnover-limiting and requires an open coordination site on palladium. Bulky ligands like tri(tert-butyl)phosphine prevent bidentate coordination, accelerating transmetalation. Kinetic studies and isolated intermediates support this mechanism .

Q. How do substituents at the 5-position of the indolyl ring influence cross-coupling efficiency?

- Methodological Answer : Electron-withdrawing groups (e.g., Br, CN) at the 5-position enhance reactivity. For example, Na23 (5-bromo-substituted) couples with 4-iodoanisole at 50°C to yield 85% product, while methyl-substituted analogs require longer reaction times (3–24 hours) for comparable yields (70–82%) . Steric hindrance from bulky substituents reduces nucleophilicity, necessitating higher temperatures or catalyst loading.

Key Recommendations for Researchers

- Experimental Design : Prioritize preformation and isolation of sodium silanolates to minimize side reactions.

- Contradiction Analysis : Compare base stability (NaH vs. KH) and ligand steric effects systematically.

- Mechanistic Validation : Use kinetic profiling and intermediate isolation to confirm transmetalation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.